molecular formula C10H19ClN2O2 B13466447 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride

4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride

Cat. No.: B13466447
M. Wt: 234.72 g/mol
InChI Key: KZAUFPFMFDLANY-SBSPUUFOSA-N
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Description

4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride is a chemical compound with the molecular formula C10H18N2O2·HCl. It is a derivative of morpholine and piperidine, two heterocyclic compounds that are widely used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which combines the properties of both morpholine and piperidine, making it a valuable intermediate in organic synthesis and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride typically involves the reaction of piperidine-3-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or agonist, depending on its structure and the nature of the target. The piperidine and morpholine rings play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple heterocyclic compound with a similar structure but lacks the piperidine ring.

    Piperidine: Another heterocyclic compound that forms the basis of many pharmaceuticals but does not contain the morpholine ring.

    4-(piperidine-3-carbonyl)morpholine: A closely related compound without the hydrochloride salt form.

Uniqueness

4-[(3R)-piperidine-3-carbonyl]morpholine hydrochloride is unique due to its combined structural features of both morpholine and piperidine, which confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in drug development .

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

morpholin-4-yl-[(3R)-piperidin-3-yl]methanone;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c13-10(9-2-1-3-11-8-9)12-4-6-14-7-5-12;/h9,11H,1-8H2;1H/t9-;/m1./s1

InChI Key

KZAUFPFMFDLANY-SBSPUUFOSA-N

Isomeric SMILES

C1C[C@H](CNC1)C(=O)N2CCOCC2.Cl

Canonical SMILES

C1CC(CNC1)C(=O)N2CCOCC2.Cl

Origin of Product

United States

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